2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one
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Overview
Description
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one is a unique organosilicon compound characterized by the presence of both silicon and chlorine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one typically involves the reaction of a benzosilinone precursor with chlorinating agents in the presence of a silicon source. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes or other reduced silicon species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of alkoxy or amino derivatives.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of silanes or other reduced silicon species.
Scientific Research Applications
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one involves the interaction of its silicon and chlorine atoms with various molecular targets. The silicon center can form strong bonds with oxygen or nitrogen atoms, making it useful in the formation of stable siloxane or silazane linkages. The chlorine atoms can participate in nucleophilic substitution reactions, allowing for the modification of the compound’s structure and properties.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-3-methylbutane: Similar in having dichloro substitution but lacks the silicon component.
2,3-Dichlorobutane: Another dichloro-substituted compound but with a different carbon backbone and no silicon.
Uniqueness
2,2-Dichloro-3-(trichlorosilyl)-2-benzosilin-1(2H)-one is unique due to the presence of both silicon and chlorine atoms, which impart distinct chemical reactivity and stability. This combination allows for a wide range of chemical modifications and applications that are not possible with purely carbon-based compounds.
Properties
CAS No. |
63607-01-2 |
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Molecular Formula |
C9H5Cl5OSi2 |
Molecular Weight |
362.6 g/mol |
IUPAC Name |
2,2-dichloro-3-trichlorosilyl-2-benzosilin-1-one |
InChI |
InChI=1S/C9H5Cl5OSi2/c10-16(11)8(17(12,13)14)5-6-3-1-2-4-7(6)9(16)15/h1-5H |
InChI Key |
RAUASQILCUNDET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Si](C2=O)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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